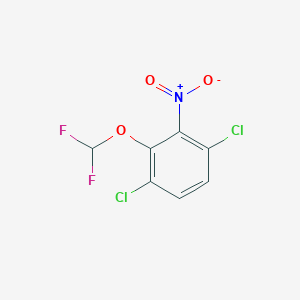

1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene

Description

Properties

IUPAC Name |

1,4-dichloro-2-(difluoromethoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTJJYRMROBZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

- Starting material: Nitrophenol (o-, m-, or p-nitrophenol)

- Reagents: Difluorochloromethane, alkaline solvent (sodium hydroxide or potassium hydroxide, 2.0–30% concentration)

- Catalyst: Phase-transfer catalysts such as tetrabutylammonium bromide or tetrabutylphosphonium bromide (0–10% relative to nitrophenol)

- Reaction conditions: Heated to reflux at approximately 95 °C for 24 hours in a 1000 mL four-neck flask with vigorous stirring

- Workup: After reaction completion, the organic phase is separated, washed with alkali, steam-distilled to obtain difluoromethoxy nitrobenzene with purity >98%

- Yield: Approximately 83.6%

Reaction Scheme

$$

\text{Nitrophenol} + \text{Difluorochloromethane} \xrightarrow[\text{Phase-transfer catalyst}]{\text{NaOH, 95 °C, 24 h}} \text{Difluoromethoxy nitrobenzene}

$$

Notes

- The alkaline aqueous phase facilitates nucleophilic substitution of the phenolic hydroxyl with difluorochloromethane to form the difluoromethoxy group.

- Phase-transfer catalysts improve the transfer of reactants between aqueous and organic phases, enhancing yield.

- Variations in nitrophenol isomers allow control over substitution pattern on the benzene ring.

Nitration of Dichlorobenzene to Obtain 2,3-Dichloro-1-nitrobenzene

For the chloro and nitro substituents, nitration of dichlorobenzene derivatives is a critical step.

Method Overview

- Starting material: 1,2-dichlorobenzene

- Nitrating agent: An anhydrous mixture of nitric acid (HNO3), sulfuric acid (H2SO4), and phosphoric acid (H3PO4)

- Molar ratios: Sulfuric acid to phosphoric acid ratio ranges from 0.05 to 3 moles H2SO4 per mole H3PO4, preferably 0.1 to 1.5; nitric acid to dichlorobenzene ratio from 0.7 to 1.4, preferably 1.0 to 1.2

- Reaction temperature: 30 to 180 °C, preferably 60 to 140 °C, particularly 75 to 125 °C

- Reaction time: Variable, optimized for yield and isomer ratio

- Workup: Phase separation into organic and acid phases, aqueous washing to remove residual acids, followed by distillation, crystallization, or chromatography to separate isomers

Key Findings

- The presence of phosphoric acid in the nitrating mixture shifts the isomer distribution toward the 2,3-dichloro-1-nitrobenzene isomer.

- Higher reaction temperatures favor increased formation of the 2,3-isomer with only minor yield loss.

- Typical yields range from 86% to 89% depending on temperature and acid ratios.

- The reaction mixture can be recycled by recovering and reusing the nitrating acids after distillation and annealing.

Table 1: Effect of Temperature on Yield and Isomer Ratio

| Temperature (°C) | Total Yield (%) | 3,4-Isomer (%) | 2,3-Isomer (%) | 3,4/2,3 Isomer Ratio |

|---|---|---|---|---|

| 85 | 89.4 | 79.01 | 13.28 | 5.95 |

| 105–110 | 86.1 | 76.81 | 13.87 | 5.54 |

Integration of Difluoromethoxy Group into Dichloronitrobenzene

The final step involves introducing the difluoromethoxy substituent onto the chloronitrobenzene derivative to yield this compound.

General Approach

- The difluoromethoxy group is introduced via nucleophilic substitution of a phenolic hydroxyl precursor or by direct reaction with difluorochloromethane under alkaline conditions as described in section 1.

- The presence of chloro substituents requires careful control of reaction conditions to avoid side reactions.

- Phase-transfer catalysis and controlled temperature (around 95 °C) are employed to maximize substitution efficiency.

Notes

- The synthesis is typically performed in a multi-step sequence starting from dichlorobenzene, followed by nitration, and then difluoromethoxylation.

- Purification involves standard organic workup procedures including washing, distillation, and crystallization to achieve high purity (>98%).

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitrophenol | Difluorochloromethane, NaOH/KOH (2–30%), PTC catalyst, 95 °C, 24 h | Difluoromethoxy nitrobenzene | 83.6 | Water-phase reaction, phase-transfer catalyst improves yield |

| 2 | 1,2-Dichlorobenzene | HNO3, H2SO4, H3PO4 (anhydrous mixture), 75–125 °C | 2,3-Dichloro-1-nitrobenzene (isomer mixture) | 86–89 | Phosphoric acid shifts isomer ratio favorably |

| 3 | Difluoromethoxy nitrobenzene + chlorinated intermediate | Alkaline conditions, phase-transfer catalysis, ~95 °C | This compound | High | Controlled substitution, purification by distillation/crystallization |

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene has shown potential in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their antitrypanosomal , antileishmanial , and antimalarial properties. These applications are crucial in developing treatments for diseases caused by parasites such as Trypanosoma and Leishmania .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing other bioactive molecules. For instance, it can be hydrogenated to produce 1,4-dichloroaniline, which is a key intermediate in the production of dyes and agrochemicals . Additionally, nucleophilic substitutions can yield various derivatives such as:

- 4-Chloro-2-nitroaniline

- 4-Chloro-2-nitrophenol

- 4-Chloro-2-nitroanisole

These derivatives have applications in dye manufacturing and as intermediates in the synthesis of pharmaceuticals .

Environmental Chemistry

The compound's ability to undergo transformations under different conditions makes it significant in environmental studies. Its degradation pathways are being investigated to understand the environmental impact of chlorinated compounds, which are often persistent pollutants .

Case Study 1: Antimalarial Development

Research has demonstrated that derivatives of this compound exhibit promising activity against malaria parasites. In vitro studies have shown that certain derivatives inhibit the growth of Plasmodium falciparum, suggesting potential for new antimalarial drugs .

Case Study 2: Environmental Impact Assessment

A study focused on the degradation of chlorinated aromatic compounds like this compound revealed that under anaerobic conditions, these compounds can undergo reductive dechlorination, leading to less harmful products. This research is vital for assessing the ecological risks associated with chlorinated pollutants .

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Electron-withdrawing effects : The trifluoromethyl (-CF₃) group in 2,4-Dichloro-(1-trifluoromethyl)benzene enhances stability but reduces nucleophilic substitution reactivity compared to the difluoromethoxy group in the target compound .

- Bioactivity: Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) demonstrates herbicidal activity due to its nitro and trifluoromethyl groups, whereas the difluoromethoxy group in the target compound may alter binding affinity in pesticidal applications .

Biological Activity

1,4-Dichloro-2-difluoromethoxy-3-nitrobenzene (CAS No. 1807037-57-5) is an organic compound characterized by its unique substitution pattern on the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound is a chlorinated and fluorinated nitrobenzene derivative. The presence of both chlorine and fluorine atoms enhances its chemical stability and reactivity, making it a valuable candidate for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural characteristics allow it to bind to active sites on enzymes, thereby altering their function.

- Receptor Modulation : It has the potential to modulate receptor activities, influencing signaling pathways that can lead to various physiological responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 5.2 | |

| TASIN analogs (related compounds) | DLD-1 (colon cancer) | 0.6 |

These findings suggest that the compound may have therapeutic potential in cancer treatment.

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds suggests that this compound could possess activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL |

These results indicate a promising profile for use in antimicrobial therapies.

Case Studies

- Colon Cancer Treatment : A study evaluated the effects of TASIN analogs on colon cancer cell lines, revealing that compounds with similar structural features to this compound inhibited tumor growth significantly in xenograft models. The analogs reduced tumor size without apparent toxicity over extended treatment periods .

- Environmental Toxicology : Investigations into the environmental impact of chlorinated compounds have shown that derivatives like this compound can disrupt endocrine functions in aquatic organisms. This raises concerns regarding its persistence and bioaccumulation in ecosystems .

Q & A

Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors)?

- Methodological Answer :

- Functionalization : Reduce the nitro group to an amine (H₂/Pd-C, 30 psi) for coupling with carboxylic acids. Screen activity against kinase panels (IC₅₀ assays) .

- SAR Studies : Modify Cl/CF₃O positions and compare binding affinities via molecular docking (AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.